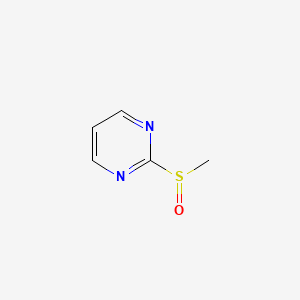

2-(Methylsulfinyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMNQZSYAOWVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfinyl)pyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery

Introduction: The Emerging Significance of 2-(Methylsulfinyl)pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Within this privileged class of heterocycles, this compound represents a molecule of growing interest to researchers and drug development professionals. Its unique electronic properties, arising from the chiral sulfoxide group, and its role as both a versatile synthetic intermediate and a key metabolite of certain drug candidates, position it as a compound of significant potential.[4][5] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, structure, synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.

Physicochemical and Structural Properties

This compound is a solid at room temperature and is characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position.[6] This substitution is critical to its chemical behavior, influencing the electron density of the pyrimidine ring and rendering the C2 position susceptible to nucleophilic attack.

Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 14080-19-4 | [6] |

| Molecular Formula | C₅H₆N₂OS | [6] |

| Molecular Weight | 142.18 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | |

| Canonical SMILES | CS(=O)C1=NC=CC=N1 | [6] |

| InChI Key | LWMNQZSYAOWVPE-UHFFFAOYSA-N | [6] |

Molecular Structure

The structure of this compound features a planar pyrimidine ring and a tetrahedral sulfur atom in the sulfoxide group, which is a center of chirality.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient route to this compound involves the controlled oxidation of its precursor, 2-(Methylthio)pyrimidine. This precursor is readily synthesized through the condensation of S-methylisothiouronium sulfate with a suitable 1,3-dicarbonyl compound, followed by further derivatization.[8]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidine

This protocol is adapted from a general procedure for the synthesis of related sulfonylpyrimidines and would require optimization for the specific synthesis of the sulfinyl derivative.[8][9][10]

-

Dissolution: Dissolve 2-(Methylthio)pyrimidine (1 equivalent) in a suitable solvent such as acetone or a mixture of acetone and water.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1-1.2 equivalents), in water or a suitable solvent, to the stirred solution of the starting material. The slow addition is crucial to control the exotherm and to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any remaining oxidant. The product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and its Implications in Drug Design

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon of the pyrimidine ring. The methylsulfinyl group, and even more so its oxidized counterpart, the methylsulfonyl group, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[11]

This reactivity is particularly relevant in the context of drug development, where these compounds can act as "warheads" for covalent inhibitors, forming a stable bond with nucleophilic residues, such as cysteine, in the active site of a target protein.[12][13]

Reaction with Thiols: A Gateway to Covalent Inhibition

2-(Sulfonyl)pyrimidines are known to react with thiols, such as the side chain of cysteine, in an SNAr reaction.[11] The reactivity is enhanced by electron-withdrawing substituents on the pyrimidine ring.[11][12][13] While the methylsulfinyl group is a less potent leaving group than the methylsulfonyl group, it still facilitates this reaction, which is a key mechanism for the biological activity of some pyrimidine-based drugs.

Caption: Reaction pathway of this compound with a thiol.

Applications in Drug Discovery and Development

The pyrimidine core is a well-established pharmacophore, and the unique properties of the 2-methylsulfinyl substituent provide several avenues for its application in drug discovery.

Role as a Covalent Warhead

As discussed, the ability of the methylsulfinyl group to act as a leaving group makes this compound and its derivatives attractive candidates for the design of covalent inhibitors.[11] These inhibitors can offer advantages in terms of potency and duration of action. The reactivity of the "warhead" can be fine-tuned by modifying the substituents on the pyrimidine ring to achieve selectivity for the target protein and minimize off-target effects.[12][13]

Metabolic Significance

In drug metabolism, a methylthio group can be oxidized in vivo to a methylsulfinyl and further to a methylsulfonyl group.[4][5] Therefore, understanding the chemical and biological properties of this compound is crucial for predicting the metabolic fate and potential activity of drug candidates containing a 2-(methylthio)pyrimidine moiety. In some cases, the methylsulfinyl metabolite may even be the more active form of the drug.[4][5]

Scaffold for Library Synthesis

The reactivity of the C2 position also makes this compound a valuable intermediate in the synthesis of libraries of 2-substituted pyrimidines. By displacing the methylsulfinyl group with various nucleophiles (e.g., amines, alcohols), a diverse range of compounds can be generated for screening against various biological targets.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][14] It may also cause respiratory irritation.[6][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15]

Conclusion

This compound is a multifaceted molecule with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthesis, and tunable reactivity make it a valuable tool for medicinal chemists. Whether employed as a covalent warhead, a synthetic intermediate, or studied as a key metabolite, a thorough understanding of the chemistry of this compound is essential for harnessing its full potential in the creation of novel therapeutics.

References

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018-02-09). Taylor & Francis Online. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023-09-01). ACS Publications. [Link]

-

The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983-07-01). ConnectSci. [Link]

-

2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022-01-03). PubMed Central. [Link]

-

The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148. PubChem. [Link]

-

2-Chloro-5-(methylthio)pyrimidine | C5H5ClN2S | CID 21979532. PubChem. [Link]

-

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Taylor & Francis Online. [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018-05-15). PubMed Central. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. NIH. [Link]

-

2-(2-Methylsulfinylethenyl)pyridine | C8H9NOS | CID 68572788. PubChem. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022-12). PubMed. [Link]

-

Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018-05-15). PubMed. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. ACS Publications. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wjarr.com [wjarr.com]

- 4. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound [myskinrecipes.com]

- 8. tandfonline.com [tandfonline.com]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfinyl)pyrimidine and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(methylsulfinyl)pyrimidine and its derivatives. This class of compounds serves as a pivotal intermediate in medicinal chemistry and organic synthesis, primarily due to the exceptional leaving group ability of the methylsulfinyl moiety in nucleophilic aromatic substitution (SNAr) reactions. This document details the prevalent oxidation strategies starting from 2-(methylthio)pyrimidines, evaluates common oxidizing agents, provides validated experimental protocols, and discusses the subsequent reactivity of the target compounds. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, actionable guidance.

Introduction: The Strategic Importance of the Sulfoxide

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. Functionalization of the pyrimidine ring is key to modulating its pharmacological properties. The introduction of a methylsulfinyl group at the C2 position transforms the pyrimidine into a highly versatile synthetic intermediate.

The primary value of this compound lies in the delicate balance of its sulfur oxidation state. Unlike the starting 2-(methylthio)pyrimidine (a sulfide), the sulfoxide is highly activated towards nucleophilic attack. Compared to the corresponding 2-(methylsulfonyl)pyrimidine (a sulfone), the sulfoxide is often sufficiently reactive, while avoiding the sometimes harsh conditions required to form the sulfone, which can risk over-oxidation and decomposition of sensitive substrates.[1][2] The transformation of the 2-(methylthio) group to a 2-(methylsulfinyl) or 2-(methylsulfonyl) group dramatically enhances the electrophilicity at the C2 position of the pyrimidine ring.[1] This activation makes the resulting sulfoxides and sulfones valuable synthetic intermediates, significantly more reactive towards nucleophiles than their 2-chloro or 2-thiomethyl precursors.[1]

This guide will focus on the most reliable and widely adopted method for its synthesis: the controlled oxidation of 2-(methylthio)pyrimidine.

Core Synthetic Strategy: Oxidation of 2-(Methylthio)pyrimidines

The most direct and efficient route to 2-(methylsulfinyl)pyrimidines is the oxidation of the corresponding 2-(methylthio)pyrimidine precursors. The core challenge of this transformation is achieving selective mono-oxidation to the sulfoxide without significant formation of the over-oxidized sulfone byproduct.

Mechanistic Rationale

The oxidation of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. The sulfur atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent. The key to selectivity is precise stoichiometric control of the oxidant. Using approximately one equivalent of the oxidizing agent favors the formation of the sulfoxide. The introduction of the electron-withdrawing sulfoxide group deactivates the sulfur atom towards further oxidation, aiding in selectivity, although over-oxidation to the sulfone is still a common side reaction if conditions are not carefully controlled.[3]

dot graph OxidationMechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: General workflow for the synthesis of this compound.

Comparison of Common Oxidizing Agents

The choice of oxidant is critical and depends on factors such as substrate compatibility, cost, safety, and desired reaction conditions. Two reagents have emerged as the most reliable for this transformation: meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone®.

| Oxidizing Agent | Key Advantages | Key Considerations | Typical Solvents |

| m-CPBA | High reactivity and selectivity.[4][5] Well-established in literature.[6][7] | Potentially explosive in pure form (sold as a stabilized mixture).[5] Byproduct (m-chlorobenzoic acid) requires removal. | Dichloromethane (DCM), Chloroform |

| Oxone® | Inexpensive, stable, and environmentally benign ("green") oxidant.[8][9] Simple workup, often by filtration.[10] | A biphasic mixture is often required. Reaction rates can be slower. | Acetone/Water[10], Ethanol/Water[8], Acetonitrile/Water[11] |

| Hydrogen Peroxide | "Greenest" oxidant (byproduct is water).[12][13] Very low cost. | Often requires a catalyst and careful temperature control to avoid runaway reactions. Selectivity can be poor without a catalyst.[12][13] | Acetic Acid[12], Ethanol[13] |

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis. Researchers should perform their own optimization based on the specific pyrimidine derivative.

Synthesis of Precursor: 2-(Methylthio)pyrimidine

The starting material, 2-(methylthio)pyrimidine, can be synthesized from various precursors. A common method involves the reaction of a 2-chloropyrimidine derivative with sodium thiomethoxide.[1] Alternatively, S-methylisothiouronium sulfate can be condensed with a 1,3-dicarbonyl compound.[10]

Protocol 1: Oxidation using m-CPBA

This protocol is favored for its reliability and generally high yields.

Step-by-Step Methodology:

-

Dissolution: Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction exotherm and prevent over-oxidation.

-

Reagent Addition: Dissolve m-CPBA (~77% purity, 1.05-1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled pyrimidine solution over 15-30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation using Oxone®

This protocol is an excellent "green" alternative that often simplifies the purification process.[8][10]

Step-by-Step Methodology:

-

Dissolution: Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 ratio).[10]

-

Reagent Addition: To the vigorously stirred solution, add Oxone® (potassium peroxymonosulfate, ~2.5 eq of the KHSO₅ component) portion-wise at room temperature.[10] Note: Some protocols may use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction.[10]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may take longer than m-CPBA oxidations, typically 4-6 hours.[10]

-

Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid product by filtration through a Büchner funnel.[10]

-

Workup: If the product remains in solution, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Further purification can be achieved by chromatography or recrystallization if necessary.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound is its role as a substrate in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfinyl group is an excellent leaving group, often showing reactivity comparable to or greater than halogens.[1]

dot graph SNAr_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12, label="SNAr Reaction of this compound", labelloc=t]; node [shape=record, fontname="Arial", fontsize=12, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the facile introduction of a wide range of nucleophiles—such as amines, alcohols, and thiols—at the C2 position, providing a powerful tool for building molecular complexity and generating libraries of compounds for drug discovery programs. For instance, this chemistry is instrumental in synthesizing inhibitors for targets like S. aureus Sortase A, where the sulfonylpyrimidine acts as a privileged warhead.[2]

Conclusion

The synthesis of this compound and its derivatives is a robust and essential transformation in modern organic and medicinal chemistry. The controlled oxidation of 2-(methylthio)pyrimidines, particularly using m-CPBA or Oxone®, provides reliable access to these valuable intermediates. A thorough understanding of the reaction mechanisms, oxidant choice, and protocol execution enables chemists to leverage the unique reactivity of the methylsulfinyl group for efficient C-N, C-O, and C-S bond formation on the pyrimidine core. This guide provides the foundational knowledge and practical methods for researchers to confidently apply this chemistry in their synthetic endeavors.

References

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. Available at: [Link]

-

Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Wiley Online Library. Available at: [Link]

-

Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2014). Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). Available at: [Link]

-

The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983). CSIRO Publishing. Available at: [Link]

-

Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad. Available at: [Link]

-

Facile and Efficient Oxidation of Sulfides to Sulfoxides Using Oxone® and its Biological Evaluation. (2014). ResearchGate. Available at: [Link]

-

PTC-Oxone® Oxidation of Sulfide to Sulfone. Phase-Transfer Catalysis. Available at: [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (2014). ResearchGate. Available at: [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.

-

A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. ACS Publications. Available at: [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

-

2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). National Institutes of Health (NIH). Available at: [Link]

-

meta-Chloroperoxybenzoic acid. Wikipedia. Available at: [Link]

-

The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. Available at: [Link]

-

mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate. Available at: [Link]

-

mCPBA (meta-chloroperoxybenzoic acid). UCLA Chemistry and Biochemistry. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry. Available at: [Link]

-

Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Semantic Scholar. Available at: [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Available at: [Link]

-

Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. (2008). National Institutes of Health (NIH). Available at: [Link]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at: [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available at: [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Available at: [Link]

-

Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024). Biological and Molecular Chemistry. Available at: [Link]

Sources

- 1. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. yccskarad.com [yccskarad.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] This six-membered heterocyclic aromatic ring, with its two nitrogen atoms at positions 1 and 3, is not merely a biological building block but a privileged scaffold for the development of a vast array of therapeutic agents.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows for the design of potent antimetabolites, while its structural versatility permits the synthesis of derivatives that can selectively target a multitude of proteins involved in various disease pathologies. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, offering field-proven insights into their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of the pyrimidine core in their therapeutic programs.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The significance of the pyrimidine ring is deeply rooted in its biological ubiquity. As a core component of cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[3] This natural precedent has made pyrimidine analogs compelling candidates for anticancer therapies, as they can effectively interfere with nucleic acid synthesis, thereby inhibiting cell division and inducing apoptosis in rapidly proliferating cancer cells.[4]

Beyond its role in nucleic acids, the pyrimidine scaffold's unique electronic properties and amenability to chemical modification have enabled the development of derivatives that exhibit a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and cardiovascular effects.[5][6] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, and its pharmacodynamic profile, leading to enhanced potency and selectivity for specific biological targets.[7]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as one of the most successful classes of anticancer agents, primarily through their ability to inhibit key proteins that drive cancer cell proliferation, survival, and metastasis.[4][8]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrimidine-based drugs exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical components of cellular signaling pathways that are frequently dysregulated in cancer.[4][9]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a receptor tyrosine kinase, is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[4] Pyrimidine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][10]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. The aberrant activity of CDKs is a hallmark of many cancers. Pyrimidine-based compounds have been developed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[9][11] For instance, Palbociclib, a FDA-approved CDK4/6 inhibitor, is used in the treatment of certain types of breast cancer.[10]

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Mechanism of Action: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Pyrimidine derivatives also function as potent antimetabolites by targeting enzymes crucial for nucleotide biosynthesis.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate.[12][13] Many DHFR inhibitors feature a 2,4-diaminopyrimidine scaffold, which mimics the natural substrate, dihydrofolate.[14][15] By inhibiting DHFR, these compounds deplete the cellular pool of thymidylate, leading to "thymineless death," particularly in rapidly dividing cancer cells.[16]

-

Thymidylate Synthase (TS) Inhibition: TS catalyzes the final step in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial component of DNA.[16] Pyrimidine-based antifolates, such as pemetrexed, are potent inhibitors of TS.[16]

Quantitative Data: Anticancer Potency

The efficacy of pyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific enzymes or cancer cell lines.

| Compound Class | Target | Example Compound | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Pyrido[2,3-d]pyrimidine | EGFR | Compound 4g | 5,100 | MCF-7 | [17] |

| Indazol-pyrimidine | EGFR | Compound 4f | 1,629 | MCF-7 | [18] |

| Thieno[2,3-d]pyrimidine | TS | Compound 4 | 40 | - | [16] |

| Thieno[2,3-d]pyrimidine | DHFR | Compound 4 | 20 | - | [16] |

| Pyrazolo[3,4-d]pyrimidine | Various | Compound 7 | 17,500 | A549 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for 24-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have shown significant promise as antibacterial and antifungal compounds.[22]

Mechanism of Action

-

DHFR Inhibition: Similar to their anticancer mechanism, pyrimidine derivatives can inhibit bacterial and fungal DHFR, which is structurally distinct from human DHFR, allowing for selective toxicity.[12][23]

-

Inhibition of FtsZ Polymerization: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ, disrupting cytokinesis and leading to bacterial cell death.[24]

Quantitative Data: Antimicrobial Potency

The antimicrobial activity of pyrimidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine | MRSA | 2 | [23] |

| Thiophenyl-pyrimidine | VREs | 2 | [23] |

| Pyrimidine-clubbed Benzimidazole | S. aureus | < 6.25 | [12] |

| Pyrrolopyrimidine | S. aureus | 8 | [25] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of a substance.[26][27]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[28]

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton agar plates.[27]

-

Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[26]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[29]

-

Compound Addition: Add a defined volume of the pyrimidine derivative solution (at a known concentration) into each well.[28] Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[26]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[26]

Antiviral Activity: A Broad Spectrum of Inhibition

Pyrimidine derivatives have demonstrated efficacy against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[30]

Mechanism of Action

-

Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. Some pyrimidine derivatives have been developed as neuraminidase inhibitors, effectively trapping the viruses within the host cell.[31]

-

RNA Polymerase Inhibition: The viral RNA-dependent RNA polymerase is essential for the replication of many RNA viruses. Pyrimidine-based compounds have been identified that inhibit this enzyme.[30]

Quantitative Data: Antiviral Efficacy

The antiviral activity is typically measured by the half-maximal effective concentration (EC₅₀), the concentration of a drug that gives half-maximal response.

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| Azaindole-linked pyrimidine | Influenza A | 0.03 | [32] |

| Pyrimidine derivative | Influenza A | 0.01-0.1 | [33] |

| Pyrimidine NNRTI | HIV-1 | < 0.01 | [32] |

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have also been investigated for their potential to treat inflammatory conditions and pain.

Mechanism of Action

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX).[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[3][34]

Principle: The injection of carrageenan, an irritant, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3][8]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the pyrimidine derivative to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.[8]

-

Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[3]

-

Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent biological relevance and synthetic tractability provide a robust platform for the design and development of novel therapeutics. The diverse biological activities of pyrimidine derivatives, from anticancer to antimicrobial and antiviral, underscore the remarkable versatility of this heterocyclic core. Future research will likely focus on the development of more selective and potent pyrimidine-based inhibitors, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The insights and methodologies presented in this guide are intended to support these endeavors and facilitate the translation of promising pyrimidine derivatives from the laboratory to the clinic.

References

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI.

- MTT assay protocol. (n.d.). Abcam.

- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020).

- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2021). PMC - NIH.

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol.

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.

- MTT (Assay protocol). (2023). Protocols.io.

- Agar well-diffusion antimicrobial assay. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Carrageenan induced Paw Edema Model. (n.d.).

- The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide. (2025). Benchchem.

- Carrageenan Induced Paw Edema (R

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). NIH.

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Technology Networks.

- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). PubMed Central.

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI.

- Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. (2022). PMC - NIH.

- Agar well diffusion assay. (2020). YouTube.

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2021).

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide. (2025). Benchchem.

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.).

- MIC values for compounds 7, 9, and 14. (n.d.).

- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). PubMed Central.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.

- Synthesis and anti-influenza virus activity of novel pyrimidine deriv

- Synthesis and antibacterial properties of pyrimidine deriv

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). Innovare Academic Sciences.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

- Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifol

- Minimum inhibitory concentration (MIC) values (µg/mL) of the tested compound against S. aureus and B. subtilis. (n.d.).

- Anticancer drugs based on pyrimidine derivatives. (2024).

- Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs. (2023). PMC - PubMed Central.

- Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. (2021). PMC - NIH.

- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2021). MDPI.

Sources

- 1. MTT (Assay protocol [protocols.io]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 11. ijrpr.com [ijrpr.com]

- 12. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 19. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. clyte.tech [clyte.tech]

- 22. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hereditybio.in [hereditybio.in]

- 27. chemistnotes.com [chemistnotes.com]

- 28. botanyjournals.com [botanyjournals.com]

- 29. m.youtube.com [m.youtube.com]

- 30. gsconlinepress.com [gsconlinepress.com]

- 31. mdpi.com [mdpi.com]

- 32. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Methylsulfinyl)pyrimidine (CAS 14080-19-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, handling, and safety considerations for 2-(Methylsulfinyl)pyrimidine, a chemical compound of interest in various research and development applications. As a Senior Application Scientist, this document is intended to synthesize critical technical data with practical, field-tested insights to ensure both experimental success and laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a pyrimidine derivative with the CAS number 14080-19-4. Its core structure consists of a pyrimidine ring substituted with a methylsulfinyl group. This structural feature imparts specific chemical reactivity and physical characteristics that are crucial for its application and handling.

A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is fundamental to its appropriate use in experimental settings. For instance, its predicted boiling point suggests it is a relatively non-volatile liquid at room temperature, which influences storage and handling procedures to prevent aerosolization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14080-19-4 | [1][2] |

| Molecular Formula | C₅H₆N₂OS | [1][2] |

| Molecular Weight | 142.18 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Predicted Boiling Point | 340.0 ± 25.0 °C | [4] |

| Predicted Density | 1.38 ± 0.1 g/cm³ | [4] |

| Predicted pKa | -2.37 ± 0.13 | [4] |

| Storage Temperature | Room Temperature (Sealed in dry) or Refrigerator | [3][4] |

Hazard Identification and Safety Precautions

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation upon contact.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Therefore, a cautious and systematic approach to handling is paramount. The following personal protective equipment (PPE) is mandatory when working with this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect against potential splashes and airborne particles that could cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing should be worn. | To prevent skin contact, which may lead to irritation. |

| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used. | To avoid the inhalation of any aerosols or vapors that could cause respiratory tract irritation. |

Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Workflow

The following step-by-step workflow should be followed when handling this compound:

-

Preparation: Before handling, ensure that the work area, specifically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

-

Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 2.

-

Dispensing: When dispensing the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills. Avoid pouring directly from the storage container.

-

Post-Handling: After use, securely seal the container and decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.

The logical flow of this handling protocol is visualized in the diagram below.

Caption: Workflow for Safe Handling of this compound.

Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Keep in a dry environment to prevent hydrolysis.

-

Temperature: Store either at room temperature or under refrigeration, as recommended by the supplier[3][4].

-

Location: Store in a well-ventilated area away from incompatible materials.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |

Toxicological Information and Research Applications

While specific toxicological studies on this compound are limited, the general class of pyrimidine derivatives is of significant interest in medicinal chemistry and drug development. Pyrimidines are core structures in nucleobases and, as such, their analogs are often investigated for their potential as anticancer, antiviral, and antimicrobial agents.

The methylsulfinyl group can act as a key pharmacophore, potentially influencing the compound's solubility, metabolic stability, and interaction with biological targets. Researchers working with this compound are likely exploring its potential as a building block in the synthesis of more complex molecules with therapeutic potential.

Spill and Leak Procedures

In the event of a spill or leak, the following procedures should be implemented promptly to mitigate exposure and environmental contamination.

Caption: Spill Response Protocol for this compound.

References

- 14080-19-4 | CAS DataBase - ChemicalBook.

- 14080-19-4 | AMERICAN ELEMENTS®.

- This compound, 97% | 14080-19-4 - J&K Scientific LLC.

- This compound - Fluorochem.

- This compound | 14080-19-4 - Sigma-Aldrich.

Sources

A Technical Guide to the Solubility and Stability of 2-(Methylsulfinyl)pyrimidine for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(Methylsulfinyl)pyrimidine, focusing on its solubility and stability profiles. Designed for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the methodologies for accurately determining aqueous and organic solubility, presenting a robust shake-flask protocol. Furthermore, we outline a systematic approach to evaluating chemical stability through forced degradation studies, guided by the International Council for Harmonisation (ICH) principles. The insights and protocols herein are intended to empower scientists to effectively characterize this compound and its analogs, mitigating risks and accelerating the progression of novel chemical entities from discovery to clinical development.

Introduction

This compound belongs to a class of heteroaromatic compounds that are gaining significant attention in medicinal chemistry and chemical biology. The pyrimidine core is a ubiquitous scaffold in numerous FDA-approved drugs and biologically active molecules. The methylsulfinyl group at the 2-position acts as a potent electron-withdrawing group, rendering the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is analogous to that of the more extensively studied 2-(methylsulfonyl)pyrimidines, which have emerged as valuable "warheads" for covalent modification of cysteine residues in proteins.[1][2]

Understanding the solubility and stability of this molecule is paramount for its successful application. Solubility directly impacts formulation strategies, bioavailability, and the reliability of in vitro and in vivo assays.[3] Stability, conversely, dictates the compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect safety and efficacy.[4][5] This guide provides the foundational knowledge and detailed methodologies required to thoroughly characterize these critical attributes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for initial assessment and experimental design.

| Property | Value | Source/Note |

| Molecular Formula | C₅H₆N₂OS | - |

| Molecular Weight | 142.18 g/mol | - |

| Appearance | Typically a solid at room temperature. | |

| Storage | Sealed in dry, room temperature conditions. | |

| Calculated logP | Varies by algorithm; generally low. | A related analog, 2-(methylthio)pyrimidine, has a calculated logP of 1.198.[6] |

Solubility Profile

Solubility is a critical determinant of a compound's behavior in both experimental and physiological systems. It is defined by two primary measures: kinetic and thermodynamic solubility.[7]

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method often used in early discovery for rapid screening.[3][8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is considered the "gold standard" for pre-formulation and is more predictive of in vivo behavior.[8][9]

While specific experimental data for this compound is not widely published, closely related 2-sulfonylpyrimidines (2-SPs) have been reported to possess excellent solubility, remaining soluble at millimolar concentrations (e.g., 2 mM) in aqueous buffers with minimal organic co-solvent (e.g., 5% v/v DMSO).[1]

Representative Solubility Data (Based on Analogs)

The following table provides expected solubility ranges for this compound based on data from structurally similar compounds. Actual values must be determined experimentally.

| Solvent/Medium | Expected Solubility | Rationale / Comments |

| Phosphate-Buffered Saline (PBS), pH 7.4 | >1 mM | Based on the high solubility of related 2-sulfonylpyrimidines.[1] |

| Methanol | Soluble | Pyrimidine derivatives generally show good solubility in polar protic solvents like methanol.[10] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common stock solution solvent for screening compounds. |

| Water | Moderately Soluble | The polar sulfoxide and pyrimidine nitrogens should confer some aqueous solubility. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the definitive method for determining the equilibrium solubility of a compound.[11] The core principle is to create a saturated solution, allow it to reach equilibrium, separate the solid and liquid phases, and quantify the concentration of the dissolved compound.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical.[11]

-

Causality Insight: This extended agitation ensures that the dissolution and precipitation rates become equal, reflecting the true thermodynamic equilibrium state.[11]

-

-

Phase Separation: After equilibration, allow the suspension to stand, then separate the undissolved solid from the supernatant. This is a critical step and is typically achieved by centrifugation (e.g., 15,000 x g for 15-20 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Self-Validating System: Visually inspect the supernatant to ensure it is free of any particulate matter before analysis. The presence of solid material would lead to an overestimation of solubility.

-

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.

Workflow for Thermodynamic Solubility Determination

Caption: General Workflow for a Forced Degradation Study.

Sources

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 2-(Methylsulfinyl)pyrimidine: Characterization and Analysis

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Methylsulfinyl)pyrimidine (CAS No. 14080-19-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted and theoretical spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to not only present the data but also to explain the underlying chemical principles and experimental considerations essential for the accurate characterization of this heterocyclic sulfoxide. Detailed experimental protocols, data interpretation, and visual workflows are included to serve as a practical reference for laboratory applications.

Introduction: The Significance of this compound

This compound belongs to the class of pyrimidine derivatives, a scaffold of immense importance in medicinal chemistry and biology. Pyrimidines are core components of nucleobases and are found in numerous therapeutic agents.[1] The introduction of a methylsulfinyl group at the C2 position significantly modulates the electronic properties of the pyrimidine ring, rendering it a valuable synthetic intermediate. The sulfoxide moiety can act as a chiral auxiliary, a leaving group in nucleophilic aromatic substitution reactions, or a key pharmacophore that interacts with biological targets.[2][3]

Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques provide the definitive data required for identity confirmation, purity assessment, and structural analysis. This guide offers a foundational dataset and interpretive framework for researchers working with this compound.

Synthesis and Spectroscopic Workflow

The most common laboratory synthesis of aryl sulfoxides involves the controlled oxidation of the corresponding sulfide.[4][5] In the case of this compound, the logical precursor is 2-(Methylthio)pyrimidine. This conversion provides a reliable route to the target compound, which can then be subjected to a battery of spectroscopic analyses for structural verification.

The general workflow for synthesis and characterization is outlined below.

Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a general method for the oxidation of 2-(Methylthio)pyrimidine.

-

Dissolution: Dissolve 1.0 equivalent of 2-(Methylthio)pyrimidine in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation to the sulfone.

-

Oxidant Addition: Slowly add a solution of an oxidant (e.g., 1.0-1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)) dissolved in the same solvent.[6] Monitor the addition to keep the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer sequentially with aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The electron-withdrawing nature of the methylsulfinyl group is expected to deshield the protons on the pyrimidine ring.

Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| H4, H6 | 8.80 - 8.95 | Doublet (d) | JH4-H5 = JH6-H5 ≈ 5.0 Hz | 2H | Protons adjacent to ring nitrogens are highly deshielded. The sulfoxide group at C2 further withdraws electron density. |

| H5 | 7.35 - 7.50 | Triplet (t) | JH5-H4 = JH5-H6 ≈ 5.0 Hz | 1H | This proton is coupled to both H4 and H6, appearing as a triplet. It is in a less deshielded environment compared to H4/H6. |

| -S(O)CH ₃ | 3.00 - 3.15 | Singlet (s) | N/A | 3H | Methyl protons attached to a sulfoxide group typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 168.0 - 172.0 | The carbon directly attached to the electronegative sulfoxide group and flanked by two nitrogens will be significantly deshielded. |

| C4, C6 | 157.0 - 159.0 | These carbons are adjacent to ring nitrogens and are highly deshielded, characteristic of pyrimidine systems. |

| C5 | 120.0 - 123.0 | This carbon is the least deshielded of the ring carbons. |

| -S(O)C H₃ | 40.0 - 44.0 | The chemical shift for a methyl carbon attached to a sulfoxide group is characteristic of this range. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H (Pyrimidine) |

| ~2950 - 2850 | C-H Stretch | Weak | Aliphatic C-H (Methyl) |

| ~1600 - 1550 | C=N / C=C Stretch | Strong | Pyrimidine Ring |

| ~1450 - 1350 | Ring Vibrations | Medium-Strong | Pyrimidine Ring |

| ~1060 - 1040 | S=O Stretch | Strong | Sulfoxide |

The most diagnostic peak in the IR spectrum is the strong absorption band for the sulfoxide (S=O) stretch, which is expected to appear in the 1040-1060 cm⁻¹ range for aryl sulfoxides.[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for small, relatively stable molecules.

Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

-

Molecular Formula: C₅H₆N₂OS

-

Exact Mass: 142.0252

-

Molecular Weight: 142.18 g/mol [8]

Table of Expected Fragments

| m/z | Proposed Fragment | Formula | Notes |

| 142 | [M]⁺˙ | [C₅H₆N₂OS]⁺˙ | Molecular Ion Peak |

| 127 | [M - CH₃]⁺ | [C₄H₃N₂OS]⁺ | Loss of a methyl radical |

| 79 | [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ | Loss of the methylsulfinyl radical (•S(O)CH₃) |

| 78 | [C₄H₂N₂]⁺˙ | [C₄H₂N₂]⁺˙ | Loss of methylsulfinic acid (CH₃SOH) via rearrangement |

The fragmentation is expected to be dominated by the cleavage of the C-S bond, leading to the stable pyrimidine cation.

Figure 2: Predicted primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a Gas Chromatography (GC) system for volatile samples.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV for EI.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. By following the detailed protocols and utilizing the interpretive guidance herein, researchers can confidently undertake the synthesis and structural verification of this important heterocyclic building block, ensuring the integrity and reliability of their scientific endeavors.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

Lanzalunga, O., & Di Giacco, T. (2007). Aryl sulfoxide radical cations. Generation, spectral properties, and theoretical calculations. The Journal of Physical Chemistry A, 111(23), 5034-5041. [Link]

-

Lanzalunga, O., & Di Giacco, T. (2007). Aryl Sulfoxide Radical Cations. Generation, Spectral Properties, and Theoretical Calculations. ACS Publications. [Link]

-

Acmec Biochemical. (n.d.). 14080-19-4[this compound]. Retrieved from [Link]

-

Lanzalunga, O., & Di Giacco, T. (2007). Aryl Sulfoxide Radical Cations. Generation, Spectral Properties, and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]

-

Brown, D. J., & Nagamatsu, T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry, 36(7), 1477-1482. [Link]

-

1PlusChem LLC. (n.d.). 14080-19-4 | this compound. Retrieved from [Link]

-

Brown, D. J., & Nagamatsu, T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. [Link]

-

Shukla, J., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Patel, K., et al. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Maitro, G., et al. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters, 8(25), 5951-5954. [Link]

- Creemer, L. C., et al. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.

-

Al-Dies, A. M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 257-266. [Link]

-

Wayner, D. D. M., & Houmam, A. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. PubMed. [Link]

-

Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(52). [Link]

-

Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Al-Omar, M. A. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Skorka, L., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health. [Link]

-

Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. Wiley. [Link]

-

Ezhilarasi, M. R., & Gopalakrishnan, M. (2016). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research, 8(4), 1167-1174. [Link]

-

PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

-

Al-Issa, S. A., et al. (2024). Mass fragmentations of compound 6. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]